molecular formula C17H22N4O2 B14167740 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 845904-03-2

8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14167740
CAS No.: 845904-03-2
M. Wt: 314.4 g/mol
InChI Key: OMHXOARBWUURCK-UHFFFAOYSA-N
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Description

8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the methoxy and propan-2-yloxypropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to modify the indole ring or the side chains.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 5-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
  • 8-hydroxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
  • 8-methoxy-N-(3-ethoxypropyl)-5H-pyrimido[5,4-b]indol-4-amine

Uniqueness

What sets 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the methoxy and propan-2-yloxypropyl groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

845904-03-2

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C17H22N4O2/c1-11(2)23-8-4-7-18-17-16-15(19-10-20-17)13-9-12(22-3)5-6-14(13)21-16/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,18,19,20)

InChI Key

OMHXOARBWUURCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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